Cas no 18672-03-2 (2-Amino-5,6-dichlorobenzimidazole)
2-Amino-5,6-dichlorobenzimidazole Chemical and Physical Properties
Names and Identifiers
-
- 5,6-Dichloro-1H-benzo[d]imidazol-2-amine
- 2-Amino-5,6-dichlorobenzimidazole
- 1H-Benzimidazol-2-amine,5,6-dichloro-
- 5,6-DICHLORO-1H-BENZIMIDAZOL-2-AMINE
- 2-amino-5,6-dichloro-benzimidazole
- 5,6-dichloro-1H-benzo[d]imidazol-2-ylamine
- 5,6-dichloro-1H-benzoimidazol-2-ylamine
- 5,6-dichloro-2-aminobenzimidazole
- TOS-BB-0386
- 2-Amino-5,6-dichloro-1H-benzimidazole
- 1H-Benzimidazol-2-amine, 5,6-dichloro-
- HAADRTMPUSJNOI-UHFFFAOYSA-N
- 5,6-Dichlorobenzimidazole-2-ylamine
- 5,6-Dichloro-1H-benzimid
- AKOS005266176
- 18672-03-2
- A880619
- EN300-645776
- 5,6-Dichloro-1H-benzimidazol-2-amine #
- DTXSID40332776
- DS-17605
- FT-0692655
- SCHEMBL216056
- 5,6-dichloro-1H-1,3-benzodiazol-2-amine
- F14725
- Z1269161532
- MFCD08234602
- CS-0097797
- CHEMBL71905
-
- MDL: MFCD08234602
- Inchi: 1S/C7H5Cl2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12)
- InChI Key: HAADRTMPUSJNOI-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2=C(C=1)NC(N)=N2)Cl
Computed Properties
- Exact Mass: 200.98600
- Monoisotopic Mass: 200.986
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 54.7
Experimental Properties
- Density: 1.665
- Melting Point: 244-246℃
- Boiling Point: 435.4°Cat760mmHg
- Flash Point: 217.1°C
- Refractive Index: 1.775
- PSA: 54.70000
- LogP: 3.03310
2-Amino-5,6-dichlorobenzimidazole Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
2-Amino-5,6-dichlorobenzimidazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Amino-5,6-dichlorobenzimidazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29791-0.1g |
2-Amino-5,6-dichlorobenzimidazole |
18672-03-2 | 97% | 0.1g |
199.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29791-0.25g |
2-Amino-5,6-dichlorobenzimidazole |
18672-03-2 | 97% | 0.25g |
325.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB29791-1g |
2-Amino-5,6-dichlorobenzimidazole |
18672-03-2 | 97% | 1g |
928.00 | 2021-06-01 | |
| Alichem | A069004482-1g |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 96% | 1g |
$292.05 | 2023-09-02 | |
| Alichem | A069004482-5g |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 96% | 5g |
$831.60 | 2023-09-02 | |
| Fluorochem | 210482-250mg |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 95% | 250mg |
£83.00 | 2022-03-01 | |
| Fluorochem | 210482-1g |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 95% | 1g |
£226.00 | 2022-03-01 | |
| Fluorochem | 210482-5g |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 95% | 5g |
£644.00 | 2022-03-01 | |
| Chemenu | CM250713-1g |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 96% | 1g |
$276 | 2021-06-17 | |
| Chemenu | CM250713-5g |
5,6-Dichloro-1H-benzo[d]imidazol-2-amine |
18672-03-2 | 96% | 5g |
$785 | 2021-06-17 |
2-Amino-5,6-dichlorobenzimidazole Suppliers
2-Amino-5,6-dichlorobenzimidazole Related Literature
-
K. Anil Kumar,Prakash Kannaboina,D. Nageswar Rao,Parthasarathi Das Org. Biomol. Chem. 2016 14 8989
Additional information on 2-Amino-5,6-dichlorobenzimidazole
Professional Introduction to 2-Amino-5,6-dichlorobenzimidazole (CAS No. 18672-03-2)
2-Amino-5,6-dichlorobenzimidazole (CAS No. 18672-03-2) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile structural properties and potential biological activities. This compound belongs to the benzimidazole class, which is well-known for its broad spectrum of applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.
The molecular structure of 2-amino-5,6-dichlorobenzimidazole consists of a benzimidazole core substituted with two chlorine atoms at the 5 and 6 positions, and an amino group at the 2 position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both amino and chloro substituents provides multiple sites for further chemical modification, enabling the creation of a wide array of derivatives with tailored properties.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzimidazole derivatives. 2-Amino-5,6-dichlorobenzimidazole has been studied for its potential role in inhibiting various enzymes and receptors involved in metabolic pathways. For instance, research has indicated that this compound may exhibit inhibitory effects on certain kinases, which are crucial targets in cancer therapy. The dichlorobenzimidazole moiety is particularly noteworthy as it can enhance binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of 2-amino-5,6-dichlorobenzimidazole is its utility as a building block in drug discovery. Its structural features allow for easy functionalization, making it a preferred choice for medicinal chemists seeking to develop novel therapeutic agents. Recent studies have demonstrated its application in synthesizing small-molecule inhibitors that target protein-protein interactions relevant to inflammatory diseases and neurodegenerative disorders. The ability to modify both the amino and chloro groups provides chemists with the flexibility to optimize potency, selectivity, and pharmacokinetic properties.
The synthesis of 2-amino-5,6-dichlorobenzimidazole typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include chlorination followed by condensation with appropriate amines or amides. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The purity and yield of the final product are critical factors that influence its suitability for further pharmaceutical development.
The biological activity of 2-amino-5,6-dichlorobenzimidazole has been extensively evaluated in preclinical studies. Researchers have observed promising results in cell-based assays where this compound demonstrates inhibitory effects on several key enzymes involved in disease pathways. For example, it has shown potential in reducing the activity of Janus kinases (JAKs), which are implicated in autoimmune disorders such as rheumatoid arthritis. Additionally, its interaction with other signaling molecules has been investigated for possible applications in oncology.
In conclusion, 2-amino-5,6-dichlorobenzimidazole (CAS No. 18672-03-2) is a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features and functional groups make it an invaluable tool for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry innovation.
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